N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C15H13FN4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H13FN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
BYFPWXIRMQSSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate precursor.
Introduction of the furan ring: This step might involve a coupling reaction using a furan derivative.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the sulfanyl group can be oxidized under appropriate conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield different triazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H19FN4O3S
- Molecular Weight : 396.45 g/mol
- IUPAC Name : N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- SMILES Notation : O=C(CSc1nnc(-c2ccco2)n1-c(cc1)ccc1F)NCC1OCCC1
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Triazole derivatives have been widely studied for their efficacy against various bacterial and fungal pathogens. The unique structure of this compound may enhance its interaction with microbial enzymes or receptors, leading to effective inhibition of pathogen growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, suggesting that modifications in the triazole structure can lead to enhanced potency against resistant strains.
2. Anti-inflammatory Properties
Compounds containing triazole rings have been recognized for their anti-inflammatory effects. The incorporation of furan and fluorophenyl groups may contribute to the modulation of inflammatory pathways.
Research Insight : A recent investigation highlighted that triazole-based compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Biological Activities
1. Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease processes. For example, its structural features suggest potential activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain pathways.
Table 1: Enzyme Inhibition Activity of Triazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX | 10 | |
| Compound B | LOX | 15 | |
| N-(2-fluorophenyl)-... | COX/LOX | TBD | Current Study |
Therapeutic Potential
1. Cancer Treatment
The unique pharmacophore of this compound positions it as a candidate for cancer therapy. Triazole compounds have been shown to possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Clinical Implications : Research has indicated that modifications in the triazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Triazole-Sulfanyl-Acetamide Backbone
The compound shares structural homology with several triazole-sulfanyl-acetamide derivatives, differing primarily in substituents on the triazole and aryl groups. Key analogues include:
Key Structural Insights :
- Furan vs.
- Fluorophenyl vs. Chlorophenyl/Trifluoromethyl : The 2-fluorophenyl group offers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability. Chloro- or trifluoromethyl-substituted analogues (e.g., ) exhibit higher logP values, favoring CNS penetration but increasing cytotoxicity risks .
Biological Activity
N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that incorporates a fluorinated phenyl group, a furan ring, and a triazole moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it features distinct functional groups that contribute to its biological properties.
Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Safety Profile | Irritant (Laboratory Chemical Safety Summary) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring is known for its role in inhibiting enzymes involved in various metabolic pathways. For instance, compounds with triazole structures have demonstrated antifungal and antibacterial properties by targeting fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial effects of triazole derivatives:
- Antifungal Activity : Triazole compounds exhibit significant antifungal properties against various strains. For example, derivatives have shown higher potency against Aspergillus species compared to traditional antifungals .
- Antibacterial Activity : The compound's structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported that similar triazole derivatives possess MIC values lower than standard antibiotics like vancomycin and ciprofloxacin .
1. Antifungal Efficacy
A study evaluated various triazole derivatives for their antifungal activity against Gibberella species. The results indicated that certain modifications in the triazole structure significantly enhanced antifungal potency (MIC values ranging from 0.01 to 0.27 μmol/mL) .
2. Anticancer Properties
Research involving fluorinated triazoles has shown promising results in antiproliferative assays against breast and colon cancer cell lines. Compounds similar to this compound exhibited IC50 values indicating significant inhibition of cancer cell proliferation .
3. Anti-inflammatory Potential
Triazole derivatives have been investigated for their anti-inflammatory properties. A study highlighted that certain compounds reduced inflammation markers in vitro, suggesting a mechanism that could be explored for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can often be correlated with their structural features:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Furan Ring : The incorporation of furan rings has been associated with increased biological activity due to their ability to participate in π-stacking interactions with target proteins.
- Substituents on the Triazole : Modifications on the triazole ring can significantly alter the compound's potency and selectivity against specific pathogens or cancer cells .
Q & A
Q. How do formulation strategies (e.g., nanoencapsulation) enhance therapeutic efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
